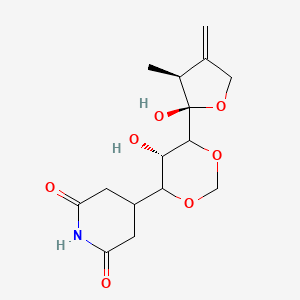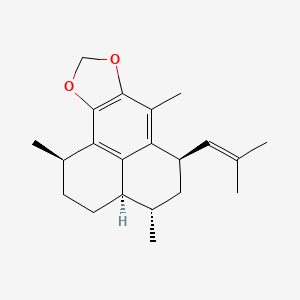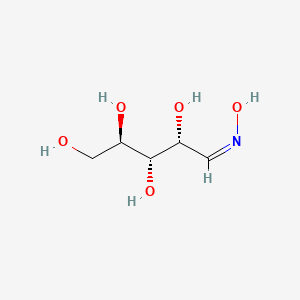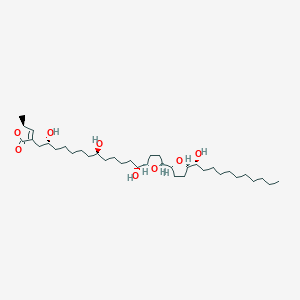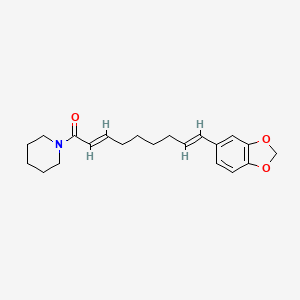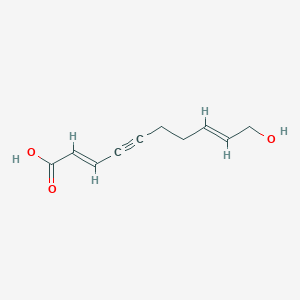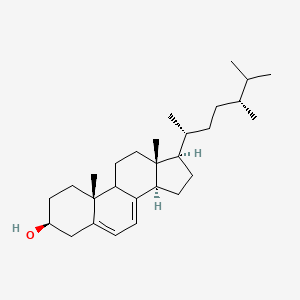![molecular formula C21H27N7O B1245442 1-(3-{6-(1H-indol-3-yl)-3-[(2S)-2-methylbutanamido]pyrazin-2-yl}propyl)guanidine](/img/structure/B1245442.png)
1-(3-{6-(1H-indol-3-yl)-3-[(2S)-2-methylbutanamido]pyrazin-2-yl}propyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-{6-(1H-indol-3-yl)-3-[(2S)-2-methylbutanamido]pyrazin-2-yl}propyl)guanidine is a bioluminescent compound derived from Cypridina luciferin, which is found in marine organisms such as the ostracod Cypridina hilgendorfii. This compound emits light when oxidized in the presence of the enzyme Cypridina luciferase and molecular oxygen. The light emission is a result of the conversion of Cypridina luciferin to its oxidized form, oxyluciferin, which is in an electronically excited state .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cypridina luciferin involves several steps, starting from simple organic compounds. The key steps include the formation of the pyrazine ring and the attachment of the indole moiety. The final step involves the oxidation of Cypridina luciferin to produce oxidized Cypridina luciferin. The reaction conditions typically involve the use of molecular oxygen and the enzyme Cypridina luciferase .
Industrial Production Methods
Industrial production of oxidized Cypridina luciferin is not well-documented, as it is primarily used in research settings. the production process would likely involve the large-scale synthesis of Cypridina luciferin followed by its enzymatic oxidation using Cypridina luciferase.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-{6-(1H-indol-3-yl)-3-[(2S)-2-methylbutanamido]pyrazin-2-yl}propyl)guanidine primarily undergoes oxidation reactions. The key reaction is the oxidation of Cypridina luciferin in the presence of Cypridina luciferase and molecular oxygen, resulting in the formation of oxyluciferin and the emission of light .
Common Reagents and Conditions
The common reagents used in the oxidation of Cypridina luciferin include molecular oxygen and Cypridina luciferase. The reaction typically occurs in an aqueous medium, although it can also occur in aprotic solvents without the enzyme .
Major Products
The major product of the oxidation reaction is oxyluciferin, which is in an electronically excited state and emits light as it returns to the ground state. Carbon dioxide is also produced as a byproduct of the reaction .
Wissenschaftliche Forschungsanwendungen
1-(3-{6-(1H-indol-3-yl)-3-[(2S)-2-methylbutanamido]pyrazin-2-yl}propyl)guanidine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of the key applications include:
Bioanalytical Purposes: It is used as a highly sensitive reagent for detecting adenosine triphosphate (ATP) in various biological samples.
Enzymatic Assays: It is used in assays to study enzyme activity and kinetics.
Microbiological Contamination Assays: It is used to detect microbial contamination in food and beverages.
Reporter Gene Assays: It is used in reporter gene assays for imaging biological processes.
Wirkmechanismus
The mechanism of action of oxidized Cypridina luciferin involves its oxidation by Cypridina luciferase in the presence of molecular oxygen. The oxidation reaction produces oxyluciferin in an electronically excited state, which emits light as it returns to the ground state. The enzyme Cypridina luciferase catalyzes the reaction by facilitating the interaction between Cypridina luciferin and molecular oxygen .
Vergleich Mit ähnlichen Verbindungen
1-(3-{6-(1H-indol-3-yl)-3-[(2S)-2-methylbutanamido]pyrazin-2-yl}propyl)guanidine is similar to other luciferins found in bioluminescent organisms, such as firefly luciferin and click beetle luciferin. it is unique in its structure and the specific enzyme (Cypridina luciferase) that catalyzes its oxidation. Some similar compounds include:
Firefly Luciferin: Found in fireflies, it is oxidized by firefly luciferase to produce light.
Click Beetle Luciferin: Found in click beetles, it is oxidized by click beetle luciferase to produce light.
Vargula Luciferin: Found in the marine ostracod Vargula hilgendorfii, it is oxidized by Vargula luciferase to produce light.
Each of these luciferins has a unique structure and specific enzyme that catalyzes its oxidation, resulting in different colors and intensities of light emission .
Eigenschaften
Molekularformel |
C21H27N7O |
|---|---|
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
(2S)-N-[3-[3-(diaminomethylideneamino)propyl]-5-(1H-indol-3-yl)pyrazin-2-yl]-2-methylbutanamide |
InChI |
InChI=1S/C21H27N7O/c1-3-13(2)20(29)28-19-17(9-6-10-24-21(22)23)27-18(12-26-19)15-11-25-16-8-5-4-7-14(15)16/h4-5,7-8,11-13,25H,3,6,9-10H2,1-2H3,(H4,22,23,24)(H,26,28,29)/t13-/m0/s1 |
InChI-Schlüssel |
PSYJEEMZZIZTSR-ZDUSSCGKSA-N |
SMILES |
CCC(C)C(=O)NC1=NC=C(N=C1CCCN=C(N)N)C2=CNC3=CC=CC=C32 |
Isomerische SMILES |
CC[C@H](C)C(=O)NC1=NC=C(N=C1CCCN=C(N)N)C2=CNC3=CC=CC=C32 |
Kanonische SMILES |
CCC(C)C(=O)NC1=NC=C(N=C1CCCN=C(N)N)C2=CNC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


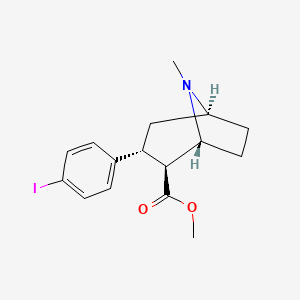
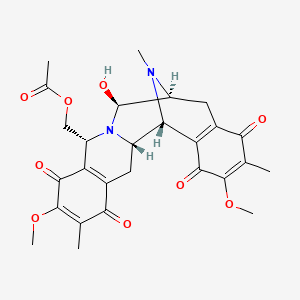
![2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]benzoic acid;(Z)-but-2-enedioic acid](/img/structure/B1245361.png)
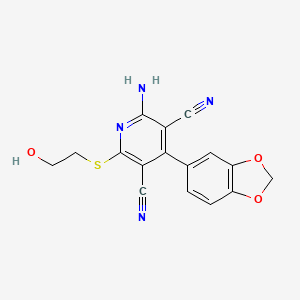
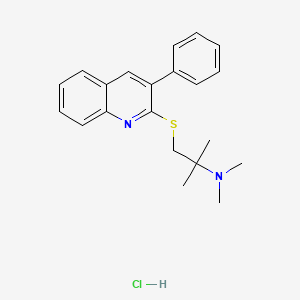
![(3S,4R)-3,4-dihydro-4-(2,3-dihydro-2-methyl-3-oxopyridazin-6-yl)oxy-3-hydroxy-6-(4-hydroxyphenyl)sulphonyl-2,2,3-trimethyl-2H-benzo[b]pyran](/img/structure/B1245369.png)

